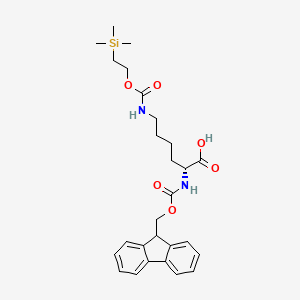

Fmoc-D-Lys(Teoc)-OH

描述

Fmoc-D-Lys(Teoc)-OH is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-lysine, with a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group on the side chain. This dual protection allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Teoc)-OH typically involves the protection of the amino and side chain groups of D-lysine. The Fmoc group is introduced using Fmoc chloride or Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA). The Teoc group is introduced using Teoc chloride in the presence of a base like pyridine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for precise control over reaction conditions and minimizing human error. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

化学反应分析

Types of Reactions

Fmoc-D-Lys(Teoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Teoc group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal, TBAF for Teoc removal.

Coupling: HBTU, DIC, and bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and structures, depending on the other amino acids or peptides involved in the synthesis .

科学研究应用

Fmoc-D-Lys(Teoc)-OH is widely used in scientific research for the synthesis of peptides with specific sequences and modifications. Its applications include:

Chemistry: Used in the synthesis of complex peptides for studying protein-protein interactions and enzyme-substrate interactions.

Biology: Employed in the development of peptide-based probes and sensors for detecting biomolecules.

Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials for various industrial applications.

作用机制

The mechanism of action of Fmoc-D-Lys(Teoc)-OH involves the selective protection and deprotection of the amino and side chain groups of D-lysine. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions. The Teoc group protects the side chain, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection enable the synthesis of complex peptides with high precision .

相似化合物的比较

Similar Compounds

Fmoc-L-Lys(Teoc)-OH: Similar to Fmoc-D-Lys(Teoc)-OH but with L-lysine instead of D-lysine.

Fmoc-D-Lys(Boc)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of Teoc for side chain protection.

Fmoc-D-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness

This compound is unique due to its combination of Fmoc and Teoc protecting groups, which provide selective protection and deprotection capabilities. This allows for the synthesis of peptides with specific modifications and sequences that may not be achievable with other protecting groups .

生物活性

Fmoc-D-Lys(Teoc)-OH is a derivative of lysine, specifically modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 2-(trimethylsilyl)ethyl carbamate (Teoc) at the side chain. This compound is utilized in peptide synthesis and has garnered interest for its potential biological activities, particularly in the context of antimicrobial properties and its role as an ergogenic supplement.

- Chemical Formula: C27H36N2O6Si

- Molecular Weight: 512.66 g/mol

- CAS Number: 198545-00-5

Ergogenic Effects

Amino acids and their derivatives, including this compound, are recognized for their potential as ergogenic aids. They can influence anabolic hormone secretion, enhance physical performance during exercise, and mitigate exercise-induced muscle damage . The incorporation of such amino acid derivatives into dietary supplements has been linked to improved mental performance under stress and overall physiological benefits .

Structure-Activity Relationships

The structural modifications in this compound play a crucial role in its biological activity. The Fmoc group protects the amine functionality, facilitating selective coupling reactions during peptide synthesis. The Teoc group can be selectively removed under mild conditions, allowing for further functionalization of the lysine residue without compromising its biological activity.

Case Study 1: Antimicrobial Peptides

A study focused on antimicrobial peptides (AMPs) highlighted that modifications to lysine residues can enhance the selectivity and potency of these peptides against bacterial strains while reducing toxicity towards mammalian cells. The incorporation of this compound into peptide sequences may improve their stability and efficacy against resistant bacterial strains .

Case Study 2: Ergogenic Supplementation

In a clinical trial examining the effects of amino acid supplementation on athletic performance, derivatives similar to this compound were shown to significantly enhance recovery post-exercise and improve overall endurance . Participants reported reduced muscle soreness and improved performance metrics, suggesting that such compounds could be beneficial in sports nutrition.

Data Table: Comparative Biological Activities

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679805 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-00-5 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。